2,5-Difluoro-4-iodoaniline

Vue d'ensemble

Description

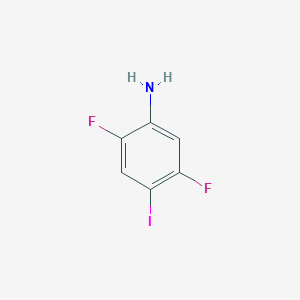

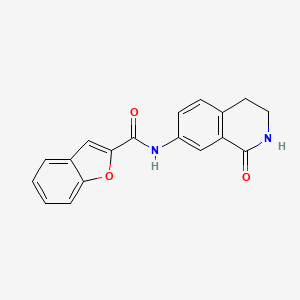

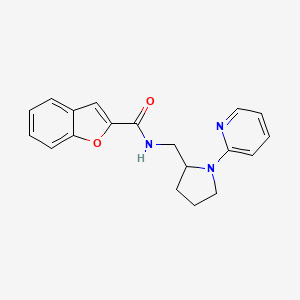

2,5-Difluoro-4-iodoaniline is a chemical compound with the CAS Number: 155906-13-1. It has a linear formula of C6H4F2IN . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H4F2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2 . The molecular weight of the compound is 255.01 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8 degrees Celsius .Applications De Recherche Scientifique

Haloaniline-Induced Nephrotoxicity Studies

Haloanilines, including compounds similar to 2,5-Difluoro-4-iodoaniline, are significant in studying nephrotoxic effects. Research shows that these compounds, when used as chemical intermediates in various industries, can have different levels of nephrotoxicity. For example, studies on renal cortical slices indicate that certain haloanilines do not increase lactate dehydrogenase (LDH) release, which is a marker of nephrotoxicity, while others, like 4-iodoaniline, can significantly reduce gluconeogenesis, indicating potential nephrotoxicity (Hong et al., 2000).

Antitumor Compound Synthesis

In medicinal chemistry, this compound derivatives are used to synthesize antitumor compounds. These compounds, through Sonogashira reactions, have shown selective inhibition of cancer cell lines, particularly in colon and renal origins, signifying their potential as therapeutic agents in oncology (McCarroll et al., 2007).

Synthesis of Benzoxazinones

The compound is involved in the synthesis of benzoxazinones, a class of compounds with varied applications, including potential therapeutic use. The process includes a one-pot reaction involving this compound, which leads to the creation of these derivatives with good yields (Larksarp and Alper, 1999).

Studying Nonbonding Interactions in Pharmaceuticals

The influence of fluorine substitution, as seen in this compound, on nonbonding interactions is crucial in pharmaceuticals. These studies contribute to understanding drug-protein complex formation, where noncovalent interactions like hydrogen bonds and halogen bonds play a significant role (Pietruś et al., 2021).

Palladium-Catalyzed Synthesis

This compound is used in palladium-catalyzed reactions for synthesizing various organic compounds, including indole derivatives. The process involves a regiocontrol mechanism that allows for the selective formation of these derivatives, demonstrating the versatility of this compound in synthetic chemistry (Konno et al., 2004).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302-H315-H320-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2,5-difluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTJNHXTFILGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B2362474.png)

methanone](/img/structure/B2362475.png)

![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/no-structure.png)

![[4-[(Z)-2-Cyano-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2362489.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea](/img/structure/B2362493.png)

![(4-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2362494.png)